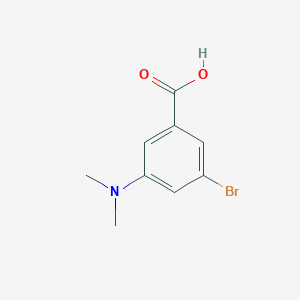

Ácido 3-Bromo-5-(dimetilamino)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(dimethylamino)benzoic acid is a chemical compound with the CAS Number: 1369915-68-3 . It has a molecular weight of 244.09 and is typically in the form of a powder .

Synthesis Analysis

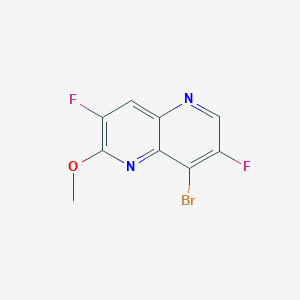

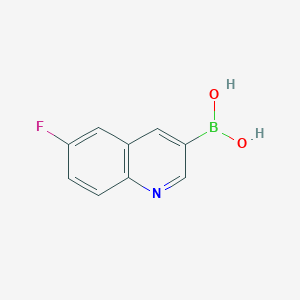

While specific synthesis methods for 3-Bromo-5-(dimethylamino)benzoic acid were not found, there are general methods for the synthesis of similar compounds. For instance, protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds . Another method involves the use of 3-dimethylaminobenzoic acid as a ligand in the synthesis of lanthanide complexes .Molecular Structure Analysis

The InChI code for 3-Bromo-5-(dimethylamino)benzoic acid is 1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) . This indicates the presence of a bromine atom, a dimethylamino group, and a carboxylic acid group in the molecule.Physical and Chemical Properties Analysis

3-Bromo-5-(dimethylamino)benzoic acid is a powder at room temperature .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Este compuesto sirve como un bloque de construcción crucial en la síntesis de candidatos a fármacos innovadores, particularmente para terapias dirigidas que abordan diversas condiciones de salud, incluidos los trastornos neurológicos y las enfermedades metabólicas .

Química Analítica

Ácido 3-(Dimetilamino)benzoico: , un compuesto relacionado, se ha utilizado para analizar el contenido de glucosa a partir de la extracción de almidón y azúcares solubles . También se puede usar para cuantificar la actividad de las enzimas peroxidasa y peroxidasa de manganeso .

Estudios de Fluorescencia

En estudios de fluorescencia, los compuestos relacionados se han utilizado para investigar las propiedades de emisión bajo diferentes niveles de pH, lo que puede ser crucial para comprender las interacciones moleculares en los sistemas biológicos .

Síntesis de Complejos de Lantánidos

El ligando ácido ácido 3-dimetilamino benzoico se ha utilizado en la síntesis de nuevos complejos de lantánidos, que se analizan por sus propiedades de transferencia de energía, potencialmente útiles en ciencia de materiales y catálisis .

Safety and Hazards

Mecanismo De Acción

Target of Action

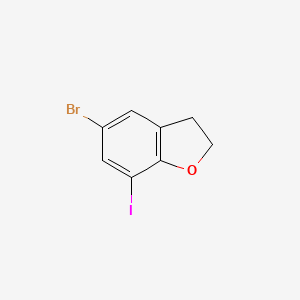

Similar compounds, such as benzofuran derivatives, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

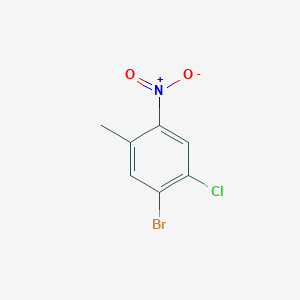

It’s known that brominated benzoic acid derivatives can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

For instance, 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase and manganese peroxidase .

Pharmacokinetics

The compound’s molecular weight (24409) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been shown to have various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

3-Bromo-5-(dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with peroxidase and manganese peroxidase, which are enzymes involved in oxidative reactions . These interactions are crucial as they can influence the activity of these enzymes, potentially altering the oxidative stress response in cells.

Cellular Effects

The effects of 3-Bromo-5-(dimethylamino)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of peroxidase enzymes, which play a role in the cellular response to oxidative stress . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, 3-Bromo-5-(dimethylamino)benzoic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with peroxidase enzymes can either inhibit or enhance their activity, leading to changes in the oxidative stress response . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-(dimethylamino)benzoic acid can change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-(dimethylamino)benzoic acid vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

3-Bromo-5-(dimethylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with peroxidase enzymes can influence the oxidative metabolism within cells .

Transport and Distribution

Within cells and tissues, 3-Bromo-5-(dimethylamino)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of 3-Bromo-5-(dimethylamino)benzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. Its activity and function are dependent on its localization, as it needs to be in the right place to exert its effects .

Propiedades

IUPAC Name |

3-bromo-5-(dimethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWRDFKYJBVVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369915-68-3 |

Source

|

| Record name | 3-bromo-5-(dimethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)